molecular formula C14H16N4 B14696736 2,3-Quinoxalinediamine, N,N'-di-2-propenyl- CAS No. 25980-22-7

2,3-Quinoxalinediamine, N,N'-di-2-propenyl-

Cat. No.: B14696736
CAS No.: 25980-22-7
M. Wt: 240.30 g/mol
InChI Key: QTILQMJCFYQOKH-UHFFFAOYSA-N
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Description

2,3-Quinoxalinediamine, N,N’-di-2-propenyl- is a chemical compound with the molecular formula C14H16N4. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Quinoxalinediamine, N,N’-di-2-propenyl- typically involves the reaction of quinoxaline-2,3-diamine with allyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3-Quinoxalinediamine, N,N’-di-2-propenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .

Scientific Research Applications

2,3-Quinoxalinediamine, N,N’-di-2-propenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Quinoxalinediamine, N,N’-di-2-propenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Quinoxalinediamine, N,N’-di-2-propenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in scientific research and industry .

Properties

CAS No.

25980-22-7

Molecular Formula

C14H16N4

Molecular Weight

240.30 g/mol

IUPAC Name

2-N,3-N-bis(prop-2-enyl)quinoxaline-2,3-diamine

InChI

InChI=1S/C14H16N4/c1-3-9-15-13-14(16-10-4-2)18-12-8-6-5-7-11(12)17-13/h3-8H,1-2,9-10H2,(H,15,17)(H,16,18)

InChI Key

QTILQMJCFYQOKH-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NC2=CC=CC=C2N=C1NCC=C

Origin of Product

United States

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